cis-1,4-Bis(aminomethyl)cyclohexane

Beschreibung

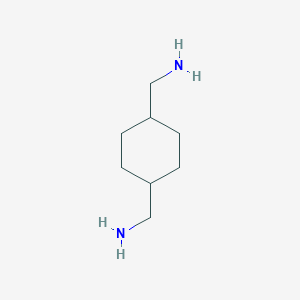

cis-1,4-Bis(aminomethyl)cyclohexane (CAS: 10029-09-1) is a cycloaliphatic diamine with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.24 g/mol . Its structure features two aminomethyl groups in the cis configuration on a cyclohexane ring, resulting in distinct stereochemical and physicochemical properties. This compound is utilized in polymer synthesis, epoxy resin curing agents, and supramolecular chemistry due to its conformational flexibility and reactivity .

Key properties include:

Eigenschaften

IUPAC Name |

[4-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKYYJDTWKERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062511, DTXSID101298049, DTXSID501302155 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-93-1, 10029-09-1, 10029-07-9 | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10029-09-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10029-07-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71995 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1,4-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501302155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-1,4-ylenebis(methylamine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-1,4-Bis(aminomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydrogenation of Terephthalonitrile: One common method for synthesizing cis-1,4-Bis(aminomethyl)cyclohexane involves the hydrogenation of terephthalonitrile in the presence of a suitable catalyst.

Reduction of 1,4-Cyclohexanedicarboxylic Acid: Another method involves the reduction of 1,4-cyclohexanedicarboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) to yield the desired diamine.

Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: cis-1,4-Bis(aminomethyl)cyclohexane can undergo oxidation reactions to form corresponding imines or nitriles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), catalytic hydrogenation

Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Oxidation: Imines, nitriles

Reduction: Secondary amines, tertiary amines

Substitution: Alkylated or acylated derivatives

Wissenschaftliche Forschungsanwendungen

Polyamides

Cis-1,4-bis(aminomethyl)cyclohexane serves as a key building block for polyamides, which are widely used in fibers and films. The properties of polyamides can vary significantly based on the cis/trans ratio of the starting material:

- High trans content : Increases melting point and thermal stability, making it suitable for high-performance applications such as automotive parts and industrial textiles.

- High cis content : Results in higher crystallinity, which can enhance mechanical strength but may reduce thermal stability .

Polyurethanes

The compound is also utilized in producing polyurethanes, where it acts as a hardener or crosslinking agent. Polyurethanes derived from this compound exhibit improved flexibility and durability compared to those made from other amines. Applications include:

Case Study: Thermal Properties of Polyamides

A study investigated the thermal properties of polyamides synthesized from various ratios of cis and trans isomers of 1,4-bis(aminomethyl)cyclohexane. The findings indicated that increasing the trans isomer content led to:

- A significant increase in melting temperature (up to 250 °C).

- Enhanced thermal stability when subjected to prolonged heating conditions.

This study underscores the importance of controlling isomer ratios to tailor material properties for specific applications .

Case Study: Mechanical Properties of Polyurethanes

Another research focused on the mechanical properties of polyurethanes produced using this compound. The results showed that:

- Polyurethanes with higher cis content exhibited better elongation at break, making them suitable for applications requiring flexibility.

- Conversely, those with higher trans content demonstrated superior tensile strength and hardness, ideal for rigid applications .

Production Methods

The synthesis of this compound typically involves hydrogenation processes that yield different isomeric forms. Recent advancements have focused on optimizing production methods to achieve desired isomer ratios efficiently:

Wirkmechanismus

The mechanism of action of cis-1,4-Bis(aminomethyl)cyclohexane primarily involves its ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and in the stabilization of reactive intermediates in organic synthesis . The compound’s amino groups can participate in hydrogen bonding and coordination with metal centers, facilitating various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers: cis vs. trans Isomerism

The trans-1,4-Bis(aminomethyl)cyclohexane isomer differs in spatial arrangement, leading to distinct properties:

The trans isomer’s superior binding affinity to cucurbit[7]uril (CB7) highlights its utility in host-guest chemistry . In polymers, trans isomers of cyclohexane derivatives (e.g., polyimides) exhibit higher Tg and mechanical strength, though cis isomers may offer better transparency in specific systems .

Structural Analogues: Spiro[3.3]heptane Derivatives

Spiro[3.3]heptane-1,6-diamines are rigid surrogates for cis-1,4-disubstituted cyclohexanes, mimicking their spatial orientation but with restricted conformational flexibility:

These spiro compounds are preferred in drug discovery for improving pharmacokinetic profiles .

Functional Group Variants: Dicarboxylates and Dianhydrides

Dimethyl 1,4-cyclohexanedicarboxylate and 1,4-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydrides demonstrate how substituents dictate applications:

While this compound is tailored for epoxy curing, dicarboxylate derivatives are optimized for polymer transparency and thermal stability .

Commercial Isomer Mixtures

Commercial 1,4-Bis(aminomethyl)cyclohexane is often a cis/trans mixture (CAS: 2549-93-1), complicating isolation but enabling tunable properties in adhesives and coatings .

Research Findings and Data Tables

Biologische Aktivität

Cis-1,4-Bis(aminomethyl)cyclohexane, also known as 1,4-Di(aminomethyl)cyclohexane, is a compound with significant biological activity. It is characterized by its molecular formula and a molecular weight of 142.25 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

- CAS Number : 2549-93-1

- Molecular Weight : 142.25 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Boiling Point : 239-244 °C

- Flash Point : 106 °C (222 °F)

- Density : 0.95 g/cm³

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For example, research indicates that derivatives of this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable study reported that treatment with this compound resulted in a significant reduction in cell viability in several cancer types, including breast and lung cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 ± 2 | Induction of apoptosis | |

| A549 (Lung Cancer) | 20 ± 3 | Caspase activation | |

| HeLa (Cervical Cancer) | 18 ± 2 | Cell cycle arrest |

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound has been associated with reduced neuronal damage and improved cognitive function. The proposed mechanism involves the modulation of oxidative stress and inflammation pathways.

Case Studies

-

Antimicrobial Efficacy Study

- Objective : To evaluate the antimicrobial properties against E. coli and S. aureus.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

-

Cytotoxicity Assessment in Cancer Cells

- Objective : To assess the cytotoxic effects on various cancer cell lines.

- Findings : Results showed that this compound significantly reduced cell viability in MCF-7 cells by over 70% at concentrations above 10 µM after 48 hours of treatment.

-

Neuroprotection in Rodent Models

- Objective : To investigate neuroprotective effects in a rodent model of Alzheimer's disease.

- Findings : Treatment with the compound improved memory performance on behavioral tests and reduced markers of oxidative stress in brain tissues.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing cis-1,4-Bis(aminomethyl)cyclohexane, and how can isomer purity be ensured?

- Methodology : The synthesis typically involves catalytic hydrogenation of nitrile precursors or reductive amination of cyclohexane derivatives. For isomer-specific synthesis, stereoselective hydrogenation catalysts (e.g., palladium or platinum with chiral modifiers) are critical. Post-synthesis purification via recrystallization or chromatographic separation (e.g., HPLC with chiral columns) ensures isomer purity .

- Key Considerations : Monitor reaction conditions (temperature, pressure) to avoid isomer interconversion. Use NMR and chiral GC-MS to verify stereochemical integrity .

Q. How can spectroscopic techniques distinguish this compound from its trans isomer?

- Methodology :

- IR Spectroscopy : Cis isomers exhibit distinct C-N stretching frequencies due to spatial proximity of amine groups. Compare with reference spectra from authenticated samples .

- NMR : In cis isomers, the axial-equatorial proton environments on the cyclohexane ring yield unique splitting patterns (e.g., coupling constants of ~3–5 Hz for adjacent protons) .

- X-ray Diffraction : Resolve crystal structures to confirm spatial arrangement; cis isomers often form less symmetric lattices .

Q. What are the safety protocols for handling this compound in laboratory settings?

- Guidelines :

- Use PPE (gloves, goggles) due to skin/eye corrosion risks (GHS Category 1B) .

- Work in fume hoods to avoid inhalation; LD₅₀ (dermal) for trans isomer is 50–200 mg/kg, suggesting similar toxicity for cis .

- Store in airtight containers under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does the cis isomer configuration influence the thermal and mechanical properties of polyimides in material science applications?

- Methodology :

- Polymer Synthesis : Use this compound as a diamine monomer in two-step polycondensation with dianhydrides (e.g., 3,4-dicarboxyphenoxy derivatives) .

- Property Analysis :

| Property | cis-Isomer-Based Polyimides | trans-Isomer-Based Polyimides |

|---|---|---|

| Glass Transition (Tg) | 203–240°C | 230–262°C |

| Tensile Strength | 53–80 MPa | 70–102 MPa |

| Solvent Resistance | Moderate | High |

- Mechanism : The trans isomer enables denser polymer chain packing (confirmed by WAXD), enhancing rigidity and solvent resistance .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic reactions?

- Methodology :

- Steric Analysis : Use computational modeling (DFT or MD simulations) to compare transition-state energies. Cis isomers may exhibit higher steric hindrance due to axial amine groups .

- Experimental Validation : Conduct kinetic studies under controlled conditions (solvent polarity, temperature). For example, in epoxy curing reactions, cis isomers show slower kinetics due to restricted amine group accessibility .

Q. How can environmental degradation pathways of this compound be modeled for ecological risk assessment?

- Methodology :

- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C. Monitor degradation products (e.g., cyclohexane derivatives) via LC-MS .

- Ecotoxicity Testing : Use Daphnia magna or algae bioassays to determine EC₅₀ values. Predicted No-Effect Concentration (PNEC) for aquatic organisms is ~68 µg/L .

Q. What computational approaches predict the conformational stability of this compound in solution?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent-solute interactions in polar (e.g., water) and nonpolar (e.g., hexane) media. The cis isomer favors chair conformations with equatorial amine groups to minimize 1,3-diaxial repulsions .

- Quantum Mechanics : Calculate strain energies using Gaussian software. The cis isomer typically exhibits ~2–3 kcal/mol higher strain than trans due to gauche interactions .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in polar solvents?

- Resolution :

- Sample Purity : Impurities (e.g., trans isomers or residual solvents) alter solubility. Validate purity via DSC (melting point: cis ~120°C vs. trans ~150°C) .

- Solvent History : Pre-saturate solvents with nitrogen to exclude CO₂ interference, which can protonate amines and reduce solubility .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.